molecular formula C6H10FNO B13108592 3-Fluoro-1-methylpiperidin-2-one

3-Fluoro-1-methylpiperidin-2-one

Cat. No.: B13108592
M. Wt: 131.15 g/mol
InChI Key: HCOABOUAONQTFR-UHFFFAOYSA-N
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Description

3-Fluoro-1-methylpiperidin-2-one is a fluorinated piperidinone derivative. Piperidinones are a class of compounds known for their versatile applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-1-methylpiperidin-2-one typically involves the fluorination of 1-methylpiperidin-2-one. One common method is the direct fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the formation of by-products and optimizing the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-1-methylpiperidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: m-CPBA in dichloromethane at 0°C.

    Reduction: LiAlH4 in dry ether at reflux temperature.

    Substitution: Sodium methoxide in methanol at room temperature.

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Fluoro-1-methylpiperidin-2-one largely depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong interactions with target proteins. This can lead to the modulation of specific molecular pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 3-Fluoro-1-methylpiperidin-2-one is unique due to the presence of the fluorine atom at the 3-position, which significantly influences its chemical reactivity and biological activity. This makes it a valuable compound in the synthesis of pharmaceuticals with enhanced potency and selectivity .

Properties

Molecular Formula

C6H10FNO

Molecular Weight

131.15 g/mol

IUPAC Name

3-fluoro-1-methylpiperidin-2-one

InChI

InChI=1S/C6H10FNO/c1-8-4-2-3-5(7)6(8)9/h5H,2-4H2,1H3

InChI Key

HCOABOUAONQTFR-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(C1=O)F

Origin of Product

United States

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